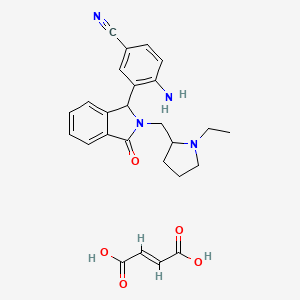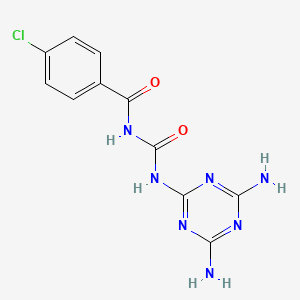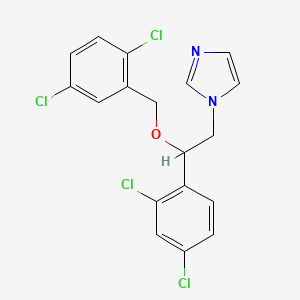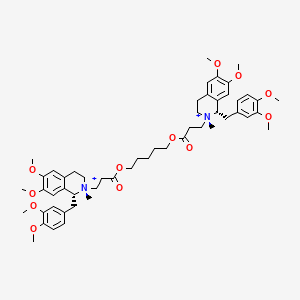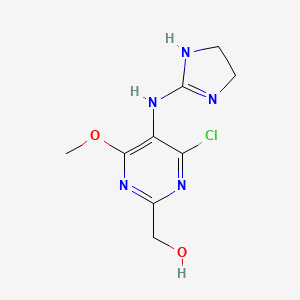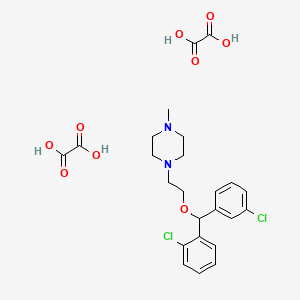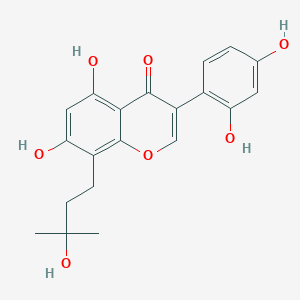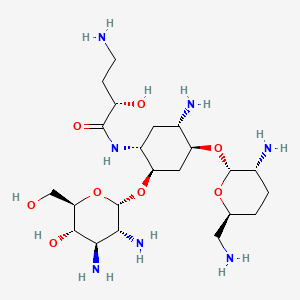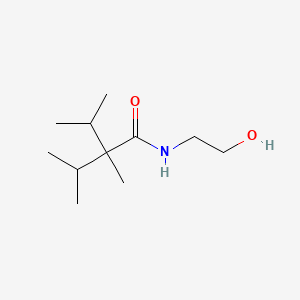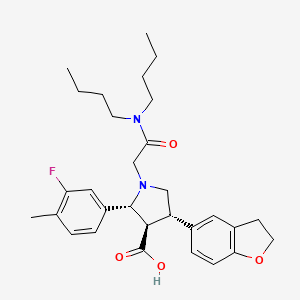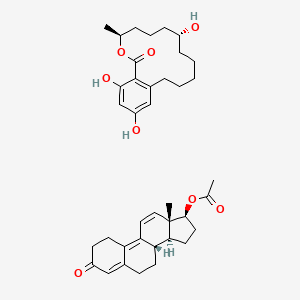
Forplix
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Forplix involves several steps, typically starting with the preparation of its precursor compounds. The synthetic routes often include:
Step 1: Preparation of the initial reactants, which may involve the use of specific catalysts and solvents.
Step 2: Formation of intermediate compounds through controlled reactions, such as esterification or alkylation.
Step 3: Final assembly of this compound through a series of condensation reactions, ensuring the correct stereochemistry and purity of the product.
Industrial production methods for this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis.
Analyse Chemischer Reaktionen
Forplix undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
Forplix has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is employed in studies related to cellular processes and metabolic pathways.
Medicine: Research has explored its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: this compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Wirkmechanismus
The mechanism of action of Forplix involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the context of its use, but generally, this compound affects biochemical processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Forplix can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
Zeranol: A synthetic derivative of the mycotoxin zearalenone, used in veterinary medicine.
Zearalanone: Another derivative of zearalenone, with applications in agriculture and animal husbandry.
Compared to these compounds, this compound stands out due to its unique chemical structure and broader range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
79127-94-9 |
|---|---|
Molekularformel |
C38H50O8 |
Molekulargewicht |
634.8 g/mol |
IUPAC-Name |
[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;(4S,8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C20H24O3.C18H26O5/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2;1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h9-11,17-19H,3-8H2,1-2H3;10-12,14,19-21H,2-9H2,1H3/t17-,18+,19+,20+;12-,14+/m10/s1 |
InChI-Schlüssel |
ITARVNITFKUKEN-QSWYPBHSSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O.CC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C |
Kanonische SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O.CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


